molecular formula C10H10F3NO2 B13256634 3-Amino-2-(3,4,5-trifluorobenzyl)propanoic acid

3-Amino-2-(3,4,5-trifluorobenzyl)propanoic acid

Cat. No.: B13256634
M. Wt: 233.19 g/mol
InChI Key: FOKBQTJMIAJJJU-UHFFFAOYSA-N
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Description

3-Amino-2-(3,4,5-trifluorobenzyl)propanoic acid (CAS: 1798747-21-3) is a fluorinated amino acid derivative with the molecular formula C₁₀H₁₁ClF₃NO₂ and a molecular weight of 269.65 g/mol . Structurally, it features a propanoic acid backbone substituted with an amino group at the C3 position and a 3,4,5-trifluorobenzyl group at the C2 position. Its hydrochloride salt form enhances solubility, making it a versatile small-molecule scaffold for laboratory applications, particularly in medicinal chemistry and drug discovery .

Properties

IUPAC Name

2-(aminomethyl)-3-(3,4,5-trifluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-7-2-5(3-8(12)9(7)13)1-6(4-14)10(15)16/h2-3,6H,1,4,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKBQTJMIAJJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CC(CN)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(3,4,5-trifluorobenzyl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of trifluorobenzyl bromide and an amino acid derivative in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-(3,4,5-trifluorobenzyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-2-(3,4,5-trifluorobenzyl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(3,4,5-trifluorobenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluorobenzyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

NSAID-like β-Hydroxy-β-Aryl Propanoic Acids

  • Examples: β-hydroxy-3,3-diphenylpropanoic acid, α-methyl-substituted variants (e.g., 3-hydroxy-2-methyl-3,3-diphenylpropanoic acid) .
  • Key Differences: Substituents: NSAID analogs lack the amino group and instead feature hydroxyl and aryl groups at the β-position. Solubility: The hydrochloride salt form of the target compound enhances aqueous solubility compared to free carboxylic acid forms in NSAIDs .

3-Phenylpropanoic Acids (3-PPAs)

  • Examples: 3-phenylpropanoic acid salts and co-crystals .
  • Key Differences: Substituents: 3-PPAs lack fluorine atoms and the amino group, resulting in simpler electronic and steric profiles. Crystal Packing: Fluorine substitution in the target compound likely alters crystal lattice interactions compared to non-fluorinated 3-PPAs .

Amino-Substituted Propanoic Acids

  • Examples: 3-[(3-Fluorobenzyl)amino]propanoic acid (CAS: 1336086-97-5, C₁₀H₁₂FNO₂) . (S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid .
  • Key Differences: Fluorination Pattern: The target compound’s 3,4,5-trifluorobenzyl group provides greater lipophilicity and electronic effects than mono-fluorinated analogs like 3-[(3-fluorobenzyl)amino]propanoic acid . Biological Targets: Indole-containing analogs (e.g., 6-fluoroindol-3-yl) may interact with serotonin receptors, whereas the trifluorobenzyl group could favor kinase or protease inhibition .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Likely Metabolic Stability
3-Amino-2-(3,4,5-trifluorobenzyl)propanoic acid HCl C₁₀H₁₁ClF₃NO₂ 269.65 3,4,5-Trifluorobenzyl, amino High (HCl salt) High (due to fluorine)
3-[(3-Fluorobenzyl)amino]propanoic acid C₁₀H₁₂FNO₂ 197.21 3-Fluorobenzyl, amino Moderate Moderate
β-Hydroxy-3,3-diphenylpropanoic acid C₁₅H₁₄O₃ 242.27 β-Hydroxy, diphenyl Low (free acid) Low

Research Implications

  • Amino Group Utility: The amino group enables conjugation or salt formation, expanding applications in peptide mimetics or prodrug design .

Biological Activity

3-Amino-2-(3,4,5-trifluorobenzyl)propanoic acid is a compound of growing interest in biochemical and pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₉H₈F₃N₁O₂
  • Molecular Weight : 233.19 g/mol
  • Structure : It features a propanoic acid backbone with an amino group and a trifluorobenzyl substituent, which enhances its reactivity and biological interactions.

The trifluorobenzyl group is particularly significant as it influences the compound's binding affinity to various biological targets, potentially enhancing its efficacy as a biochemical probe or inhibitor.

Research indicates that 3-Amino-2-(3,4,5-trifluorobenzyl)propanoic acid may exhibit several mechanisms of action:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor in enzymatic studies, suggesting that it may modulate the activity of specific enzymes critical in various biological pathways.
  • Anti-inflammatory Properties : Preliminary investigations suggest that this compound may possess anti-inflammatory properties, making it a candidate for further pharmacological exploration in treating inflammatory diseases.
  • Anticancer Potential : There are indications of anticancer properties, warranting further investigation into its use in cancer therapy.

Binding Affinity and Interactions

The presence of the trifluorobenzyl moiety is believed to enhance binding affinity to certain receptors. The amino and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions essential for modulating biological effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionPotential inhibitor in enzymatic studies
Anti-inflammatorySuggested anti-inflammatory properties
AnticancerIndications of anticancer activity

Case Study: Enzymatic Interaction

In one study, 3-Amino-2-(3,4,5-trifluorobenzyl)propanoic acid was used as a biochemical probe to investigate its interaction with specific enzymes involved in metabolic pathways. The results demonstrated that the compound significantly inhibited enzyme activity, suggesting its potential as a therapeutic agent in metabolic disorders.

Comparative Analysis with Similar Compounds

The uniqueness of 3-Amino-2-(3,4,5-trifluorobenzyl)propanoic acid can be contrasted with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-Aminoisobutyric acidC₄H₉N₁O₂Contains a branched chain structure
3-Amino-2-methylpropanoic acidC₅H₉N₁O₂Methyl group instead of trifluorobenzyl
Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acidC₁₂H₁₄F₃N₁O₂Contains a tert-butyloxycarbonyl protecting group

This table illustrates how the trifluorobenzyl substituent significantly enhances the reactivity and potential biological activity of this compound compared to its analogs.

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